molecular formula C6H4Br3N B1629946 5-Bromo-2-(dibromomethyl)pyridine CAS No. 364794-27-4

5-Bromo-2-(dibromomethyl)pyridine

Cat. No.: B1629946
CAS No.: 364794-27-4
M. Wt: 329.81 g/mol
InChI Key: OIXZUGUUHPXDNJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(dibromomethyl)pyridine is a halogenated organic compound belonging to the class of pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dibromomethyl)pyridine typically involves halogenation reactions. One common method includes the bromination of 2-methylpyridine derivatives. For instance, the reaction of 5-bromo-2-methylpyridin-3-amine with bromine under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods are designed to ensure high yield and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dibromomethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromine: Used for bromination reactions.

    Palladium Catalysts: Employed in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various pyridine derivatives with different substituents .

Scientific Research Applications

5-Bromo-2-(dibromomethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of novel pyridine derivatives.

    Biology: Investigated for its potential biological activities, including anti-thrombolytic and biofilm inhibition properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dibromomethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: A closely related compound used in similar synthetic applications.

    2,6-Dibromopyridine: Another halogenated pyridine derivative with comparable chemical properties.

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.

Properties

IUPAC Name

5-bromo-2-(dibromomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br3N/c7-4-1-2-5(6(8)9)10-3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXZUGUUHPXDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634127
Record name 5-Bromo-2-(dibromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364794-27-4
Record name 5-Bromo-2-(dibromomethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364794-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(dibromomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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